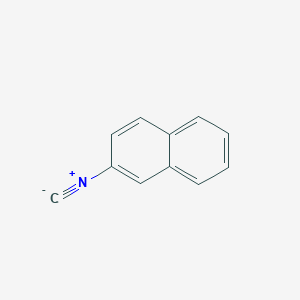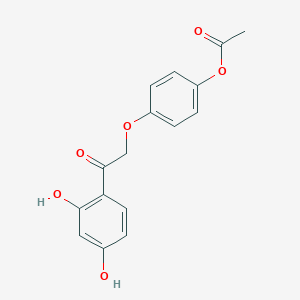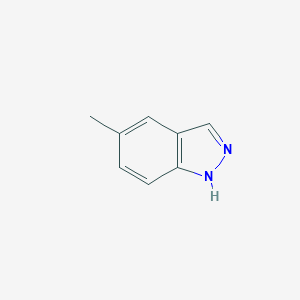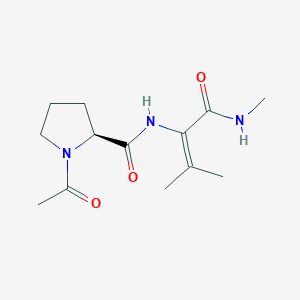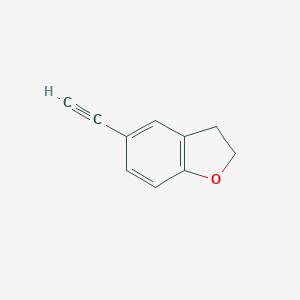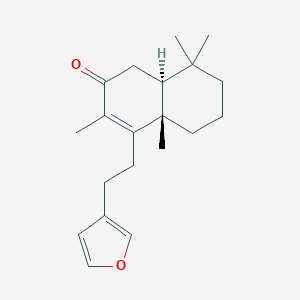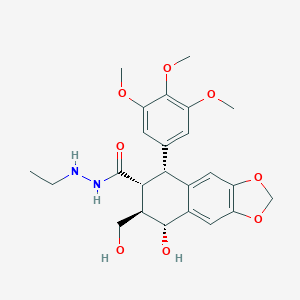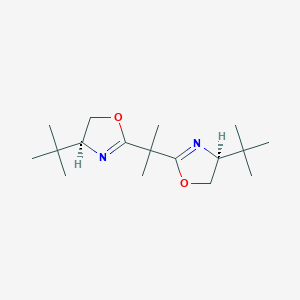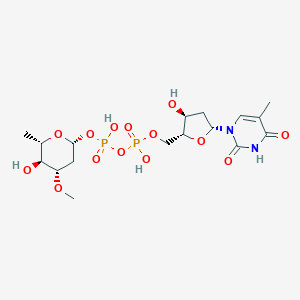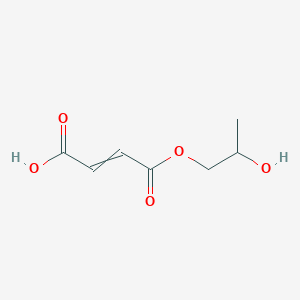
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid, also known as HOPO, is a chelating agent that is widely used in scientific research. It has a unique structure that allows it to form stable complexes with a variety of metal ions, making it a valuable tool for studying biological and chemical processes.
作用机制
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid works by forming stable complexes with metal ions. Its unique structure allows it to coordinate with metal ions in a specific way, forming stable complexes that can be studied using a variety of techniques.
生化和生理效应
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteases, enzymes that are involved in a variety of biological processes. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized and purified. Its unique structure allows it to form stable complexes with a wide range of metal ions, making it a valuable tool for studying biological and chemical processes.
However, there are also limitations to the use of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid in lab experiments. Its chelating properties can interfere with the function of some biological molecules, making it difficult to study their properties in the presence of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. Additionally, 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid can be toxic at high concentrations, which must be taken into account when designing experiments.
未来方向
There are several areas of future research that could be explored using 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. One area of interest is the development of new drugs and diagnostic tools based on the chelating properties of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. Another area of interest is the study of the role of metal ions in biological systems, which could lead to new insights into the mechanisms of disease. Additionally, the development of new synthesis methods for 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid could lead to the production of more stable and effective chelating agents.
合成方法
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-chloro-4-oxobut-2-enoic acid with 2-hydroxypropylamine. This reaction results in the formation of a stable intermediate, which can be further modified to produce 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid.
科学研究应用
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has a wide range of applications in scientific research. It is commonly used as a chelating agent to study the properties of metal ions in biological systems. It has been used to study the binding of metal ions to proteins, DNA, and other biological molecules. 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has also been used in the development of new drugs and diagnostic tools.
属性
CAS 编号 |
10099-73-7 |
|---|---|
产品名称 |
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid |
分子式 |
C7H12O6 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
4-(2-hydroxypropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O5/c1-5(8)4-12-7(11)3-2-6(9)10/h2-3,5,8H,4H2,1H3,(H,9,10) |
InChI 键 |
ZKXXLNRGNAUYHP-UHFFFAOYSA-N |
手性 SMILES |
CC(COC(=O)/C=C\C(=O)O)O |
SMILES |
CC(COC(=O)C=CC(=O)O)O |
规范 SMILES |
CC(COC(=O)C=CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




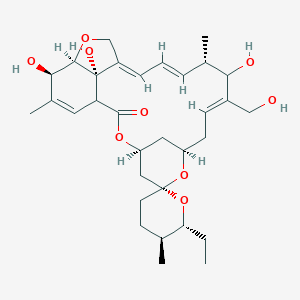
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
